

# Potential off-target effects of MAP855

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: WAY-855  
Cat. No.: B1683283

[Get Quote](#)

## Technical Support Center: MAP855

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of MAP855, a potent and selective MEK1/2 inhibitor. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is the known on-target and off-target profile of MAP855?

**A1:** MAP855 is a highly potent and selective ATP-competitive inhibitor of MEK1/2.<sup>[1]</sup> Its on-target activity is significant, with an IC<sub>50</sub> of 3 nM for the MEK1 ERK2 cascade and a pERK EC<sub>50</sub> of 5 nM in cellular assays.<sup>[1]</sup> Extensive kinase selectivity profiling has demonstrated that MAP855 is highly selective. In a large kinase panel, only six kinases were identified to be within a 1000-fold selectivity window. Notably, MAP855 has shown minimal or no effect on other kinases in the MAPK pathway, such as Raf, or other related kinases like EGFR, Akt, CDK4, or MK2, at concentrations over 100-fold higher than its MEK1 inhibitory concentration.

**Q2:** Are there any specific off-target kinases that I should be aware of when using MAP855?

**A2:** The primary off-target kinase of potential interest is TrkA, with a cellular IC<sub>50</sub> of 25 nM. However, it was determined that a selective TrkA inhibitor did not inhibit pERK in A375 cells, suggesting that the TrkA activity of MAP855 may not significantly impact the MEK/ERK pathway in this context. The other kinases within the 1000-fold selectivity window have not been publicly specified in the available literature.

Q3: I am observing a phenotype in my experiment that is not consistent with MEK1/2 inhibition. Could this be due to off-target effects of MAP855?

A3: While MAP855 is highly selective, it is possible that in specific cellular contexts or at high concentrations, off-target effects could contribute to observed phenotypes. If you suspect an off-target effect, consider the following troubleshooting steps:

- Confirm MEK1/2 Inhibition: Verify that MEK1/2 signaling is inhibited at the concentration of MAP855 you are using by measuring the phosphorylation of ERK1/2.
- Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than those required for MEK1/2 inhibition.
- Use a Structurally Unrelated MEK Inhibitor: Compare the phenotype observed with MAP855 to that of a structurally different MEK inhibitor. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect of MEK1/2 inhibition.
- Consider TrkA Signaling: If your experimental system expresses TrkA, consider investigating whether the observed phenotype could be related to the inhibition of TrkA signaling.

Q4: Where can I find the detailed kinase selectivity profile for MAP855?

A4: The comprehensive kinase selectivity profiling data for MAP855 is available in the supporting information of the following publication: Poddutoori R, et al. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. *J Med Chem.* 2022;65(5):4350-4366. The screening was performed by DiscoverX.

## Troubleshooting Guide

| Issue                                                 | Potential Cause                                                                                                        | Recommended Action                                                                                                                                                                                                             |
|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular phenotype observed.               | 1. Off-target effect. 2. On-target effect not previously characterized in your model system. 3. Experimental artifact. | 1. See FAQ Q3 for troubleshooting off-target effects. 2. Consult literature for known roles of MEK1/2 in your specific cellular context. 3. Repeat the experiment with appropriate controls.                                   |
| Inconsistent results between experiments.             | 1. Compound stability or solubility issues. 2. Variation in cell culture conditions. 3. Inconsistent dosing.           | 1. Ensure proper storage and handling of MAP855. Prepare fresh stock solutions. 2. Standardize cell passage number, density, and media components. 3. Calibrate pipettes and ensure accurate and consistent compound dilution. |
| Lack of MEK1/2 inhibition at expected concentrations. | 1. Inactive compound. 2. Cellular resistance mechanisms. 3. Assay-specific issues.                                     | 1. Verify the integrity of the MAP855 stock. 2. Assess potential for mutations in MEK1/2 or upregulation of bypass pathways. 3. Optimize your Western blot or other readout for pERK levels.                                   |

## Quantitative Data Summary

Table 1: On-Target Potency of MAP855

| Assay               | Parameter | Value |
|---------------------|-----------|-------|
| MEK1 ERK2 Cascade   | IC50      | 3 nM  |
| A375 Cellular Assay | pERK EC50 | 5 nM  |

Table 2: Known Off-Target Activity of MAP855

| Target                       | Assay          | Parameter | Value              | Selectivity vs.<br>MEK1 (IC50) |
|------------------------------|----------------|-----------|--------------------|--------------------------------|
| TrkA                         | Cellular Assay | IC50      | 25 nM              | ~8-fold                        |
| Raf, EGFR, Akt,<br>CDK4, MK2 | Kinase Assays  | IC50      | >100x MEK1<br>IC50 | >100-fold                      |

## Experimental Protocols

### Kinase Selectivity Profiling (General Protocol)

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like MAP855 using a commercial service such as DiscoverX's KINOMEscan™.

**Objective:** To determine the binding affinity of MAP855 against a large panel of human kinases.

#### Methodology:

- **Compound Preparation:** MAP855 is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
- **Assay Principle (Competition Binding Assay):**
  - An active site-directed ligand is immobilized on a solid support.
  - The kinase of interest is incubated with the immobilized ligand and a test compound (MAP855).
  - If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
  - The amount of kinase bound to the solid support is quantified, typically using a DNA-tagged antibody and qPCR.

- Screening: The test compound is screened at a fixed concentration against a large panel of kinases. The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
- Kd Determination: For kinases that show significant binding in the initial screen, a dose-response curve is generated by incubating the kinase with varying concentrations of the test compound. The dissociation constant (Kd) is then calculated from this curve.

## Visualizations



[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway and the inhibitory action of MAP855 on MEK1/2.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining kinase selectivity profile.



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. aurigeneservices.com [aurigeneservices.com]
- To cite this document: BenchChem. [Potential off-target effects of MAP855]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683283#potential-off-target-effects-of-map855\]](https://www.benchchem.com/product/b1683283#potential-off-target-effects-of-map855)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)